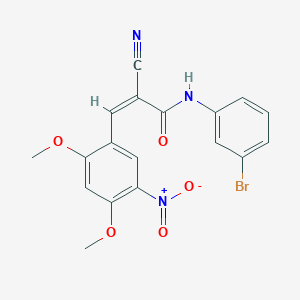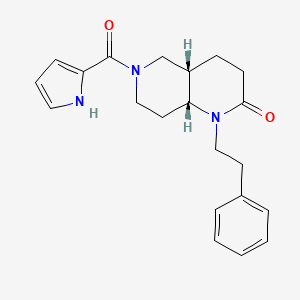
N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPN and has been the subject of extensive research in recent years.
科学研究应用
BPN has been found to have significant potential applications in various fields of scientific research. One of the primary applications of BPN is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. BPN has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. BPN has also been found to have potential applications in the field of neuroscience, where it has been shown to exhibit neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of BPN is primarily based on its ability to inhibit the activity of specific enzymes. BPN has been found to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of intracellular proteins, which ultimately leads to apoptosis in cancer cells. BPN has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which ultimately leads to neuroprotective effects.
Biochemical and Physiological Effects:
BPN has been found to have significant biochemical and physiological effects. In vitro studies have shown that BPN exhibits potent anticancer activity by inducing apoptosis in cancer cells. BPN has also been found to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase. In vivo studies have shown that BPN can cross the blood-brain barrier and accumulate in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of BPN is its relatively simple synthesis method, which makes it easy to produce in large quantities. BPN has also been found to exhibit potent anticancer and neuroprotective activity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of BPN is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on BPN. One of the primary directions is the development of new drugs based on the structure of BPN. BPN has been found to exhibit potent anticancer and neuroprotective activity, which makes it a potential candidate for the development of new drugs. Another direction is the investigation of the mechanism of action of BPN in more detail. The inhibition of the proteasome and acetylcholinesterase is the primary mechanism of action of BPN, but the exact details of how it inhibits these enzymes are still not fully understood. Finally, the investigation of the pharmacokinetics of BPN is another future direction. BPN has been shown to cross the blood-brain barrier and accumulate in the brain, but more research is needed to fully understand its pharmacokinetics.
合成方法
The synthesis of BPN involves the reaction of 3-bromoaniline, 2,4-dimethoxy-5-nitrobenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through the Knoevenagel condensation reaction, which results in the formation of BPN. The synthesis of BPN is relatively simple and can be carried out in a single step.
属性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5/c1-26-16-9-17(27-2)15(22(24)25)7-11(16)6-12(10-20)18(23)21-14-5-3-4-13(19)8-14/h3-9H,1-2H3,(H,21,23)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQXTFCQSEHSL-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(methoxymethyl)-1-methyl-4-[4-(3-methyl-2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5399464.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5399491.png)
![2-(4-benzyl-1-piperazinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5399506.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5399509.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5399510.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5399516.png)

![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)
![methyl {[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5399536.png)
![(4aS*,8aR*)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5399539.png)
![N,N-dimethyl-7-[(2-methylphenyl)acetyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5399553.png)
![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5399561.png)